molecular formula C10H17N3O9S2 B155742 Glutathione sulfonate CAS No. 1637-70-3

Glutathione sulfonate

Cat. No.: B155742
CAS No.: 1637-70-3
M. Wt: 387.4 g/mol
InChI Key: WVRBCFLALSFRAF-WDSKDSINSA-N
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Description

Glutathione sulfonate is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. Glutathione is a crucial antioxidant in living organisms, playing a significant role in maintaining cellular redox homeostasis and protecting cells from oxidative damage. This compound, specifically, is formed when glutathione undergoes sulfonation, a process that introduces a sulfonate group into the molecule. This modification can alter the chemical properties and biological activities of glutathione, making this compound an interesting compound for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glutathione sulfonate typically involves the sulfonation of glutathione. One common method is the reaction of glutathione with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of glutathione and the sulfonating agent into the reactor, followed by purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Glutathione sulfonate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced back to glutathione under specific conditions.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or dithiothreitol can be used.

    Substitution: Nucleophiles like amines or thiols can react with this compound under basic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Glutathione.

    Substitution: Various substituted glutathione derivatives depending on the nucleophile used.

Scientific Research Applications

Glutathione sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound to study sulfonation reactions.

    Biology: this compound is studied for its role in cellular redox regulation and its potential as a biomarker for oxidative stress.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases related to oxidative stress, such as neurodegenerative disorders and cancer.

    Industry: It is used in the development of pharmaceuticals and as an additive in cosmetic formulations for its antioxidant properties.

Mechanism of Action

The mechanism of action of glutathione sulfonate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: this compound can scavenge reactive oxygen species and protect cells from oxidative damage.

    Enzyme Modulation: It can modulate the activity of enzymes involved in redox regulation, such as glutathione peroxidase and glutathione reductase.

    Signal Transduction: this compound can influence signal transduction pathways related to cellular stress responses and apoptosis.

Comparison with Similar Compounds

    Glutathione: The parent compound, which is a key antioxidant in cells.

    Glutathione Disulfide: The oxidized form of glutathione, which is involved in redox cycling.

    Glutathione S-conjugates: Compounds formed by the conjugation of glutathione with various electrophiles.

Uniqueness: Glutathione sulfonate is unique due to the presence of the sulfonate group, which imparts distinct chemical and biological properties. Unlike glutathione and its disulfide form, this compound has enhanced stability and different reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Glutathione sulfonate (GSSO3H) is a derivative of glutathione, formed through the reaction of glutathione disulfide (GSSG) with sulfite, the hydrated form of sulfur dioxide. This compound has garnered attention due to its potential biological activities, particularly as a competitive inhibitor of glutathione S-transferases (GSTs), which play a crucial role in detoxification processes within the body. Understanding the biological activity of GSSO3H can provide insights into its role in cellular metabolism and its implications in health and disease.

Inhibition of Glutathione S-Transferases

GSSO3H has been identified as a potent competitive inhibitor of GSTs in various biological systems. Studies have shown that it exhibits significant inhibitory effects on GST activity in rat liver and lung tissues, as well as human lung tumor-derived A549 cells. The inhibition constants (Ki) for GSSO3H were found to be:

Tissue TypeKi (µM)
Rat Liver14
Rat Lung9
Human A549 Cells4

This inhibition suggests that GSSO3H may interfere with the detoxification of xenobiotic compounds by preventing the conjugation of glutathione to reactive electrophiles, a critical step in the detoxification process .

Role in Detoxification

The formation of GSSO3H from sulfite exposure indicates its potential role as an active metabolite involved in the cocarcinogenic effects associated with sulfur dioxide. Research indicates that GSSO3H can alter the redox state within cells, affecting overall cellular health and function. In human lung cells exposed to sulfite, increased concentrations of GSSO3H were observed alongside changes in total glutathione levels, suggesting a complex interplay between these metabolites during oxidative stress conditions .

Potential Clinical Applications

  • Biomarker for Oxidative Stress : Due to its formation from oxidative stress-related processes, GSSO3H may serve as a biomarker for myeloperoxidase activity, which is relevant in inflammatory conditions .
  • Therapeutic Target : Understanding the inhibitory effects of GSSO3H on GSTs could lead to novel therapeutic strategies aimed at enhancing detoxification pathways or mitigating the effects of toxic exposures.

Case Studies and Research Findings

A variety of studies have explored the biological activity of GSSO3H and its implications:

  • Sulfite Exposure Studies : In vitro studies demonstrated that exposure to sulfite led to increased levels of GSSO3H in human lung cells without affecting cell viability at lower concentrations. This finding highlights the potential for GSSO3H to act as a signaling molecule under oxidative stress conditions .
  • Competitive Inhibition Studies : Research indicated that GSSO3H competes effectively with glutathione for binding sites on GSTs, suggesting that elevated levels could impair detoxification processes, particularly in environments with high sulfate or sulfite concentrations .

Properties

CAS No.

1637-70-3

Molecular Formula

C10H17N3O9S2

Molecular Weight

387.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfosulfanylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H17N3O9S2/c11-5(10(18)19)1-2-7(14)13-6(4-23-24(20,21)22)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21,22)/t5-,6-/m0/s1

InChI Key

WVRBCFLALSFRAF-WDSKDSINSA-N

SMILES

C(CC(=O)N(CC(=O)O)C(=O)C(CSS(=O)(=O)O)N)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CSS(=O)(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSS(=O)(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N

Synonyms

glutathione sulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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